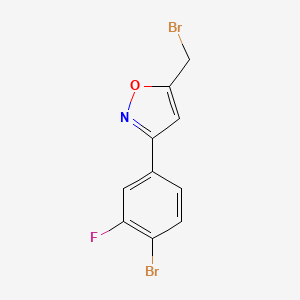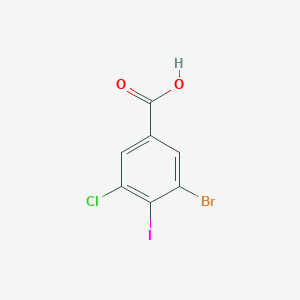![molecular formula C13H15BrFNO2 B7936127 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7936127.png)
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 4-carboxylic acid group and a 4-bromo-3-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-carboxylic acid group: This step often involves carboxylation reactions.
Attachment of the 4-bromo-3-fluorophenylmethyl group: This can be done using Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This is common in aromatic compounds and can involve halogen exchange or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives might be studied for their biological activity and potential therapeutic effects.
Medicine: The compound could be explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromo-3-chlorophenyl)methyl]piperidine-4-carboxylic acid
- 1-[(4-Bromo-3-methylphenyl)methyl]piperidine-4-carboxylic acid
- 1-[(4-Bromo-3-nitrophenyl)methyl]piperidine-4-carboxylic acid
Uniqueness
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence the compound’s reactivity and interactions with other molecules, potentially leading to unique biological or chemical properties .
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTHSEDUMMXMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7936045.png)



![[3-Fluoro-4-(2-methylphenyl)phenyl]methanamine](/img/structure/B7936079.png)
![N-((3'-chloro-2-fluoro-[1,1'-biphenyl]-4-yl)methyl)ethanamine](/img/structure/B7936083.png)
![{[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine](/img/structure/B7936087.png)
![(3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7936092.png)


![[3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7936117.png)



